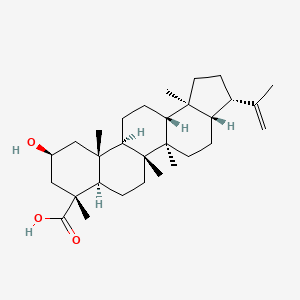
Dryopteric acid B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dryopteric acid B is a natural product found in Dryopteris crassirhizoma with data available.
Applications De Recherche Scientifique
Antioxidant Activity
Research Findings:
- Radical Scavenging Potential : Studies have demonstrated that extracts from Dryopteris species exhibit significant antioxidant activity. For instance, the dichloromethane extract of Dryopteris juxtapostia showed an IC50 value of 42.0 µg/mL in DPPH radical scavenging assays, indicating strong free radical scavenging capabilities .
- Comparative Analysis : A comparative study on Dryopteris crassirhizoma revealed that its extracts could scavenge approximately 80% of free radicals at specific concentrations, outperforming many other ferns .
Anti-Inflammatory Properties
Case Studies:
- In Vitro and In Vivo Studies : The anti-inflammatory effects of Dryopteris extracts have been evaluated using both in vitro assays (e.g., antiurease activity) and in vivo models (e.g., carrageenan-induced paw edema). The results indicated that certain extracts could significantly reduce inflammation markers .
- Mechanistic Insights : The presence of phenolic compounds in these extracts has been linked to their anti-inflammatory effects, suggesting that Dryopteric acid B may modulate inflammatory pathways effectively .
Antimicrobial Activity
Antibacterial Effects:
- Gram-Positive Pathogens : Extracts from Dryopteris lacera and Dryopteris bissetiana demonstrated antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus. The minimum inhibitory concentration was found to be less than 625 ppm .
- Comprehensive Analysis : The antimicrobial efficacy is attributed to flavonoids and other phenolic compounds present in the extracts, which inhibit bacterial growth by disrupting cellular functions .
Cytotoxicity and Anticancer Activity
Cytotoxic Studies:
- In Vitro Anticancer Effects : Research on Dryopteris fragrans revealed that various compounds isolated from this plant exhibited cytotoxic effects against human cancer cell lines (A549 for lung cancer and MCF7 for breast cancer). Notably, some compounds were found to be significantly more potent than standard chemotherapeutics .
- Mechanisms of Action : The cytotoxicity is likely due to the interference with cancer cell proliferation pathways, although further research is needed to elucidate the specific mechanisms involved .
Summary of Applications
Propriétés
Formule moléculaire |
C30H48O3 |
|---|---|
Poids moléculaire |
456.7 g/mol |
Nom IUPAC |
(3S,3aS,5aR,5bR,7aR,8R,10S,11aR,11bR,13aR,13bS)-10-hydroxy-5a,5b,8,11a,13b-pentamethyl-3-prop-1-en-2-yl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysene-8-carboxylic acid |
InChI |
InChI=1S/C30H48O3/c1-18(2)20-10-13-26(3)21(20)11-14-29(6)23(26)8-9-24-27(4)16-19(31)17-28(5,25(32)33)22(27)12-15-30(24,29)7/h19-24,31H,1,8-17H2,2-7H3,(H,32,33)/t19-,20+,21-,22+,23+,24+,26-,27-,28+,29+,30+/m0/s1 |
Clé InChI |
FACSHOVTXPPTBM-FYKKWQBMSA-N |
SMILES isomérique |
CC(=C)[C@H]1CC[C@]2([C@H]1CC[C@@]3([C@@H]2CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(C[C@@H](C[C@@]5(C)C(=O)O)O)C)C)C)C |
SMILES canonique |
CC(=C)C1CCC2(C1CCC3(C2CCC4C3(CCC5C4(CC(CC5(C)C(=O)O)O)C)C)C)C |
Synonymes |
dryopteric acid B |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















